[(R)-Phenylmethylene]-1-thio-phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-a-D-mannopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside is a complex organic compound with a unique structure that includes multiple aromatic rings and a thioglycoside moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside typically involves multiple steps, starting from readily available precursors. The key steps include the protection of hydroxyl groups, glycosylation, and the introduction of the thioglycoside linkage. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
®-Phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-Phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study carbohydrate-protein interactions, as the thioglycoside linkage is resistant to enzymatic hydrolysis. This makes it a valuable tool for probing the mechanisms of glycosylation and other biochemical processes.
Medicine
Potential applications in medicine include the development of new therapeutic agents. The compound’s ability to interact with biological molecules could lead to the discovery of new drugs or diagnostic tools.
Industry
In the industrial sector, ®-Phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside may be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create products with specific functionalities.
Mechanism of Action
The mechanism of action of ®-Phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside involves its interaction with molecular targets such as enzymes and receptors. The thioglycoside linkage plays a crucial role in its stability and reactivity, allowing it to modulate biological pathways effectively. The compound’s aromatic rings and methoxy groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenethylamine
- Phenethylamine
- 4-Methoxyphenylacetonitrile
Uniqueness
Compared to these similar compounds, ®-Phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside stands out due to its complex structure and the presence of the thioglycoside linkage. This unique feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H28O6S |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(2R,4aR,6R,7S,8R,8aR)-8-[(4-methoxyphenyl)methoxy]-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol |
InChI |
InChI=1S/C27H28O6S/c1-29-20-14-12-18(13-15-20)16-30-25-23(28)27(34-21-10-6-3-7-11-21)32-22-17-31-26(33-24(22)25)19-8-4-2-5-9-19/h2-15,22-28H,16-17H2,1H3/t22-,23+,24-,25-,26-,27-/m1/s1 |
InChI Key |
HFWDGFHUHULTML-BLQNYSDHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@H](O[C@H]3[C@H]2O[C@@H](OC3)C4=CC=CC=C4)SC5=CC=CC=C5)O |
Canonical SMILES |
COC1=CC=C(C=C1)COC2C(C(OC3C2OC(OC3)C4=CC=CC=C4)SC5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.